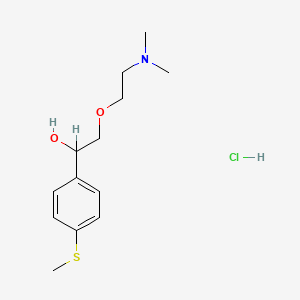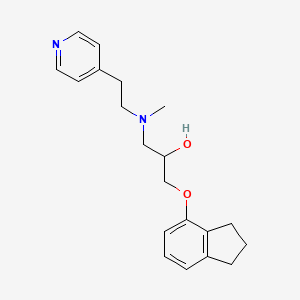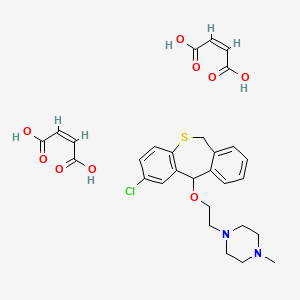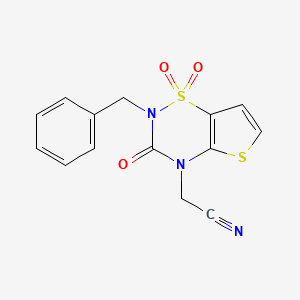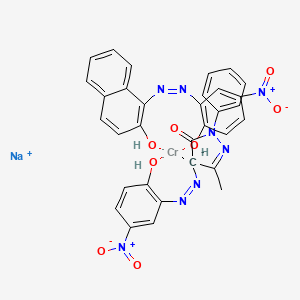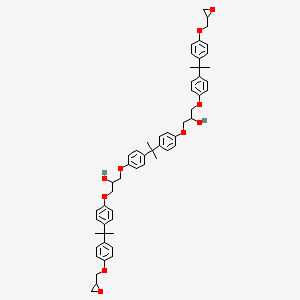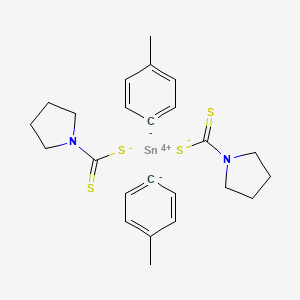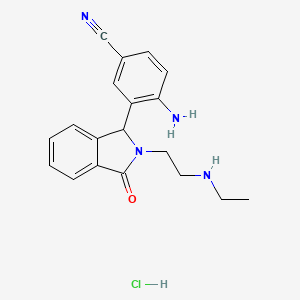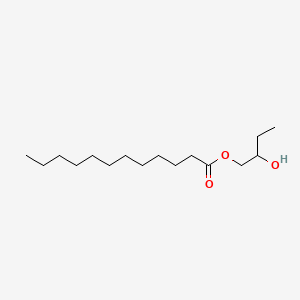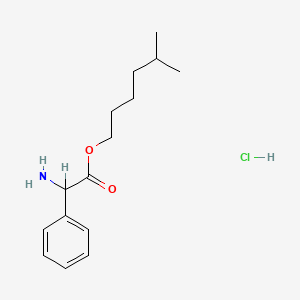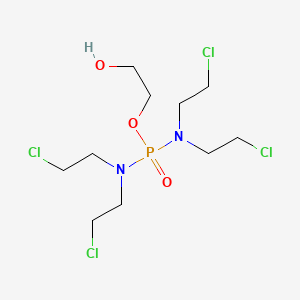
17-Deoxy-20-hydroxy methylprednisolone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-Deoxy-20-hydroxy methylprednisolone is a synthetic corticosteroid derived from methylprednisolone. Corticosteroids are a class of steroid hormones that are produced in the adrenal cortex and are involved in a wide range of physiological processes, including immune response regulation, inflammation reduction, and metabolism control. This compound is particularly notable for its potent anti-inflammatory and immunosuppressive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 17-Deoxy-20-hydroxy methylprednisolone involves multiple steps, starting from diosgenin, a naturally occurring steroid sapogenin. The process includes oxidation, epoxide formation, and subsequent hydrolysis. The key steps are:
Oxidation: The initial step involves the oxidation of diosgenin to form the corresponding ketone.
Epoxide Formation: The ketone is then converted into an epoxide using a suitable reagent such as m-chloroperbenzoic acid.
Hydrolysis: The epoxide is hydrolyzed to yield the desired this compound.
Industrial Production Methods: Industrial production of this compound typically involves microbial transformation and biocatalysis. Microorganisms such as Rhizopus nigricans are used to introduce hydroxyl groups at specific positions on the steroid nucleus, followed by chemical modifications to achieve the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 17-Deoxy-20-hydroxy methylprednisolone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) is commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) is used for reducing ketones to alcohols.
Substitution: Various halogenating agents are used for substitution reactions.
Major Products: The major products formed from these reactions include various hydroxylated and ketone derivatives of the parent compound .
Wissenschaftliche Forschungsanwendungen
17-Deoxy-20-hydroxy methylprednisolone has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other corticosteroids.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: Utilized in the production of pharmaceuticals and as a standard for analytical methods.
Wirkmechanismus
The mechanism of action of 17-Deoxy-20-hydroxy methylprednisolone involves binding to the glucocorticoid receptor, which leads to changes in gene expression. This binding results in the suppression of pro-inflammatory genes and the activation of anti-inflammatory genes. The compound also decreases the permeability of capillaries and inhibits the migration of leukocytes to sites of inflammation .
Vergleich Mit ähnlichen Verbindungen
Methylprednisolone: The parent compound, widely used for its anti-inflammatory properties.
Prednisolone: Another corticosteroid with similar therapeutic effects.
Dexamethasone: A more potent corticosteroid with a longer duration of action.
Uniqueness: 17-Deoxy-20-hydroxy methylprednisolone is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. These modifications result in a different metabolic profile and potentially reduced side effects compared to other corticosteroids .
Eigenschaften
CAS-Nummer |
113032-26-1 |
|---|---|
Molekularformel |
C22H32O4 |
Molekulargewicht |
360.5 g/mol |
IUPAC-Name |
(6S,8S,9S,10R,11S,13S,14S,17S)-17-(1,2-dihydroxyethyl)-11-hydroxy-6,10,13-trimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H32O4/c1-12-8-14-15-4-5-16(19(26)11-23)22(15,3)10-18(25)20(14)21(2)7-6-13(24)9-17(12)21/h6-7,9,12,14-16,18-20,23,25-26H,4-5,8,10-11H2,1-3H3/t12-,14-,15-,16+,18-,19?,20+,21-,22-/m0/s1 |
InChI-Schlüssel |
PVEMJPIDMMVXAH-FSTGRUDBSA-N |
Isomerische SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@H]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)C(CO)O |
Kanonische SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)C(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N(sup delta)-Acetyl-delta-aminophalloin [German]](/img/structure/B12750948.png)
